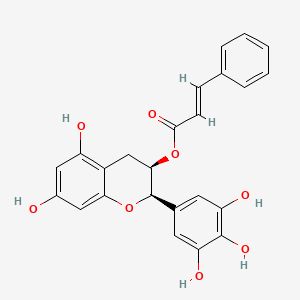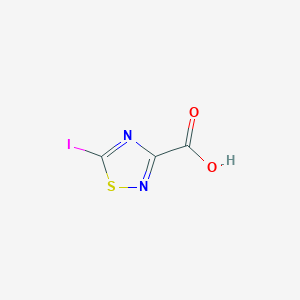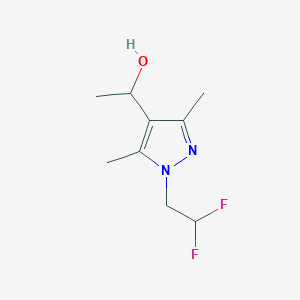![molecular formula C8H12F2 B12834566 2,2-Difluoro-6-methylbicyclo[2.2.1]heptane](/img/structure/B12834566.png)
2,2-Difluoro-6-methylbicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-6-methylbicyclo[2.2.1]heptane is an organic compound with the molecular formula C8H12F2. It is a bicyclic structure, meaning it contains two fused rings. The compound is characterized by the presence of two fluorine atoms and a methyl group attached to the bicyclo[2.2.1]heptane framework. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-6-methylbicyclo[2.2.1]heptane typically involves the fluorination of a suitable precursor. One common method is the fluorination of 6-methylbicyclo[2.2.1]heptane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Difluoro-6-methylbicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove or alter specific functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 2-iodo-6-methylbicyclo[2.2.1]heptane .
Applications De Recherche Scientifique
2,2-Difluoro-6-methylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-6-methylbicyclo[2.2.1]heptane depends on its specific application. In biological systems, the fluorine atoms can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The bicyclic structure can also influence the compound’s binding affinity and selectivity for specific molecular targets .
Comparaison Avec Des Composés Similaires
2-Methylbicyclo[2.2.1]heptane: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,2-Difluorobicyclo[2.2.1]heptane: Similar structure but without the methyl group, leading to variations in physical and chemical properties.
Uniqueness: 2,2-Difluoro-6-methylbicyclo[2.2.1]heptane is unique due to the presence of both fluorine atoms and a methyl group, which impart distinct reactivity and stability compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C8H12F2 |
|---|---|
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
2,2-difluoro-6-methylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H12F2/c1-5-2-6-3-7(5)8(9,10)4-6/h5-7H,2-4H2,1H3 |
Clé InChI |
LGLBMWOLTMWSDD-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2CC1C(C2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


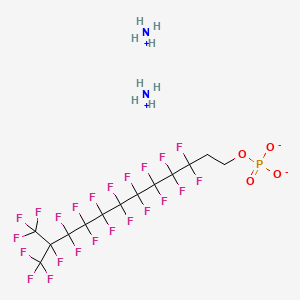


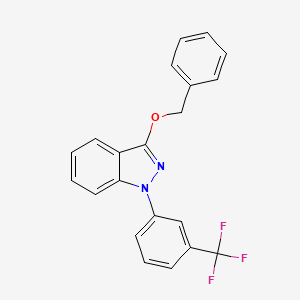
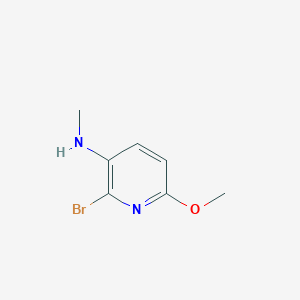
![(1H-Benzo[d]imidazol-1-yl)phosphonic acid](/img/structure/B12834514.png)
![Ethyl 8-chloro-2-methyl-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12834515.png)
![2-Bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B12834519.png)
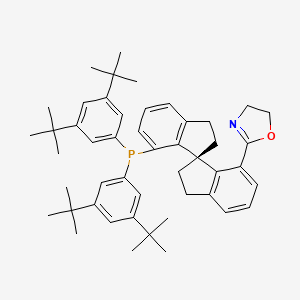
![4-Amino-5-iodo-7-(2-deoxy-2-fluoro-beta-D-arabino furanosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12834552.png)
